Enhanced Lipophilicity (LogP) and Altered Physicochemical Profile vs. 4-Methyl-3-oxopentanenitrile
4-Fluoro-4-methyl-3-oxopentanenitrile exhibits a calculated LogP of 1.21728, compared to XLogP3-AA of 0.9 for the non-fluorinated analog 4-Methyl-3-oxopentanenitrile [1]. This ~35% increase in lipophilicity, combined with a lower predicted pKa (8.55 vs. 9.90) , higher density (1.044 vs. 0.938 g/cm³) , and higher boiling point (173.7°C vs. 160.1°C at 760 mmHg) , alters solubility, membrane permeability, and reaction behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.21728 |
| Comparator Or Baseline | 4-Methyl-3-oxopentanenitrile: XLogP3-AA 0.9 |
| Quantified Difference | Δ = +0.317 (approx. 35% increase) |
| Conditions | Computed values (XLogP3 for comparator; LogP for target) |
Why This Matters
Higher LogP indicates improved membrane permeability, which is critical for lead optimization in medicinal chemistry.
- [1] PubChem. 4-Methyl-3-oxopentanenitrile. CID 10129921. XLogP3-AA: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-3-oxopentanenitrile View Source
